7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
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Description
Molecular Structure Analysis
The InChI code for 7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is 1S/C12H15NO.ClH/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12;/h1-4,13H,5-9H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.Scientific Research Applications
Sigma Ligands with Selective Affinity
Spiro[isobenzofuran-1(3H),4'-piperidines] and related benzofuran and benzopyran derivatives exhibit selective affinity for sigma 2 binding sites, showing subnanomolar affinity ranges. These compounds, including the featured chemical, have been explored for their sigma 1/sigma 2 affinity and selectivity, revealing that structural modifications can significantly influence their binding affinity and selectivity for sigma receptors. Such high affinity and selectivity make them potential candidates for further research in developing therapeutics targeting sigma receptors (Moltzen, Perregaard, & Meier, 1995).
Potential Central Nervous System Agents
Derivatives of 7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] have been synthesized with the aim of exploring their potential as central nervous system agents. Studies have indicated that these compounds exhibit various pharmacological activities, including diuretic and antihypertensive properties. Such activities suggest their potential application in treating CNS-related conditions, offering a foundation for further research in this area (Bauer et al., 1976).
Development of New Pharmaceutical Compounds
Research on spiro[isobenzofuran-1(3H),4'-piperidines] extends into their application in developing new pharmaceutical compounds with varied therapeutic potentials. For instance, studies on N-substituted derivatives have shown marked inhibition of tetrabenazine-induced ptosis, hinting at their potential use in developing treatments for conditions such as Huntington's disease or other neurodegenerative disorders. Moreover, the exploration of different substitutions on the isobenzofuran moiety indicates a wide range of possible pharmacological activities, which could lead to the discovery of new drugs with improved efficacy and selectivity for targeted receptors (Allen et al., 1978).
properties
IUPAC Name |
4-fluorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-10-3-1-2-9-8-15-12(11(9)10)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEROQTIAIQGJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride |
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